molecular formula C20H19N3O2 B5365174 4-ethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide

4-ethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide

Cat. No. B5365174
M. Wt: 333.4 g/mol
InChI Key: LZUYWRPLGQJMEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the benzamide family of compounds and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 4-ethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, this compound has been shown to have a variety of other biochemical and physiological effects. For example, it has been shown to have antioxidant properties and to be capable of inducing apoptosis (programmed cell death) in certain types of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-ethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide in lab experiments is its well-established safety profile. It has been extensively studied and is generally considered to be safe for use in laboratory animals and human cell lines. However, one limitation is that it can be difficult to obtain in large quantities, which may limit its use in certain types of experiments.

Future Directions

There are many potential future directions for research involving 4-ethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer. It has been shown to have anti-cancer effects in several different types of cancer cells, and further research is needed to determine its potential as a cancer treatment.
Another potential future direction is its use in the development of new anti-inflammatory and analgesic drugs. Its well-established safety profile and demonstrated efficacy make it a promising candidate for further study in this area.
Overall, this compound is a compound with many potential applications in scientific research. Its well-established safety profile, demonstrated efficacy, and diverse range of biochemical and physiological effects make it a promising candidate for further study in a variety of different areas.

Synthesis Methods

The synthesis of 4-ethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide is a complex process that involves several steps. One common method involves the reaction of 4-[(6-methyl-3-pyridazinyl)oxy]benzoyl chloride with 4-ethylaminobenzamide in the presence of a base such as triethylamine. The resulting compound is then purified through a series of chromatographic techniques.

Scientific Research Applications

4-ethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide has been widely studied for its potential applications in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. For example, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of conditions such as arthritis and neuropathic pain.

properties

IUPAC Name

4-ethyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-3-15-5-7-16(8-6-15)20(24)21-17-9-11-18(12-10-17)25-19-13-4-14(2)22-23-19/h4-13H,3H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUYWRPLGQJMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=NN=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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